N-benzoyl 2-chloro-4-hydroxyaniline

Description

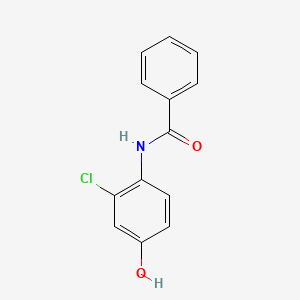

N-Benzoyl 2-chloro-4-hydroxyaniline is a synthetic aromatic amide derivative characterized by a benzoyl group (-COC₆H₅) attached to the amino group of 2-chloro-4-hydroxyaniline. The parent compound, 2-chloro-4-hydroxyaniline, consists of a benzene ring substituted with an amine (-NH₂) at position 1, a hydroxyl (-OH) group at position 4, and a chlorine atom at position 2.

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

N-(2-chloro-4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10ClNO2/c14-11-8-10(16)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17) |

InChI Key |

GDUBEORGXBVKGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzoyl Amino Acid Analogs

Studies on asperphenamate analogs (N-benzoylated amino acid derivatives) reveal critical differences in MS/MS fragmentation patterns and NMR shifts based on amino acid substitutions (Table 1). For example:

- Tyrosine analog (m/z 546.2385) : Exhibits a 39 Da mass increase compared to asperphenamate (m/z 473.2436), with MS/MS fragments m/z 268.0971 and 240.1021 (16 Da higher than asperphenamate’s fragments) due to tyrosine’s hydroxyl group .

- Tryptophan analog (m/z 546.2385) : Produces unique fragments (m/z 291.1121 and 263.1179) indicative of its indole side chain .

- Pyridinecarboxylic acid analog (m/z 508.2232) : Shows a 1 Da fragment mass increase (m/z 106.0286 vs. 105.0331 in asperphenamate), confirming pyridine incorporation .

Table 1: MS/MS and NMR Data for N-Benzoyl Analogs

| Compound | [M+H]+ (m/z) | Key Fragments (m/z) | Substitution | NMR Shifts (¹H/¹³C) |

|---|---|---|---|---|

| Asperphenamate | 473.2436 | 252.1010, 224.1064 | Phenylalanine | Consistent with literature |

| Tyrosine analog | 546.2385 | 268.0971, 240.1021 | Tyrosine | δ 7.2–7.4 (aromatic H) |

| Tryptophan analog | 546.2385 | 291.1121, 263.1179 | Tryptophan | δ 7.6–7.8 (indole H) |

| Pyridinecarboxylic acid | 508.2232 | 106.0286, 257.1278 | Pyridine ring | δ 8.1–8.3 (pyridine H) |

NMR data confirm structural integrity across analogs, with aromatic proton shifts (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) consistent with N-benzoyl groups .

Enzymatic Hydrolysis Profiles

N-Benzoyl derivatives exhibit varying susceptibility to enzymatic hydrolysis (Table 2). For instance:

Table 2: Enzymatic Hydrolysis of N-Benzoyl Substrates

| Substrate | Hydrolyzing Pathogens | Activity Level |

|---|---|---|

| N-Benzoyl glycine | S. agalactiae, M. morganii | High |

| N-Benzoyl-L-glutamic acid | P. fluorescens | Moderate |

Key Differentiators of this compound

While direct data on this compound are sparse, its structural features suggest distinct properties:

Fragmentation Signatures: In MS/MS, the chlorine atom (atomic mass ~35.5 Da) would produce a distinct isotopic pattern, differentiating it from non-halogenated analogs .

Bioactivity : The hydroxyl group could enable hydrogen bonding, altering receptor binding compared to purely hydrophobic analogs like N-benzoyl leucine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.